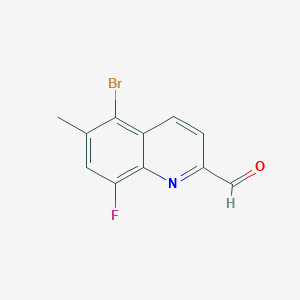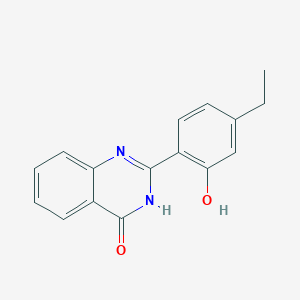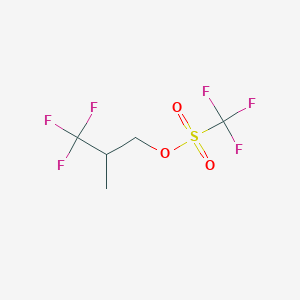![molecular formula C17H13N3 B11854561 3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7627-26-1](/img/structure/B11854561.png)
3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline: is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structure of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline consists of a triazole ring fused to an isoquinoline ring, with a p-tolyl group attached to the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, followed by the Claisen–Schmidt condensation with substituted aldehydes using potassium hydroxide as a catalyst . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: Industrial production of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazoloisoquinolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline involves several molecular targets and pathways:
Anticancer Activity: The compound induces oxidative stress and DNA damage, leading to apoptosis in cancer cells. It upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell death.
Antiviral Activity: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: Exhibits significant anticancer activity through cell cycle arrest and apoptosis.
Uniqueness: 3-(p-Tolyl)-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy. Additionally, its broad-spectrum antimicrobial and antiviral activities further enhance its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
7627-26-1 |
|---|---|
Molekularformel |
C17H13N3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C17H13N3/c1-12-6-8-14(9-7-12)16-18-19-17-15-5-3-2-4-13(15)10-11-20(16)17/h2-11H,1H3 |
InChI-Schlüssel |
KYOSZNVQIYWEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)






![5-Methyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B11854566.png)


